

Pramiracetam preparation and solubility for research

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Compound Focus: Pramiracetam

CAS No.: 68497-62-1

Cat. No.: S585680

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Chemical Properties & Solubility of Pramiracetam

The table below summarizes the key chemical identifiers and physical properties of **Pramiracetam** as reported in the literature [1].

Property	Description / Value
CAS Number	68497-62-1 [1] [2] [3]
Molecular Formula	$C_{14}H_{27}N_3O_2$ [1] [4]
Molecular Weight	269.38 g/mol [1]
Melting Point	47-48 °C [1]
Form	White to beige powder [1]
pKa	14.76 ± 0.46 (Predicted) [1]

Pramiracetam is a fat-soluble compound [5]. The following table details its solubility in various solvents based on available data.

Solvent	Solubility	Notes
Water	Soluble (10 mg/mL, clear solution) [1]	
Fat-based Solvents	Soluble	As a fat-soluble compound, absorption is improved when taken with a dietary fat source [5] [6]. It does not dissolve well in nonfat liquids [6].
Ethanol	Information Missing	Used in purification processes [7]. Exact solubility data not found.
Dichloromethane	Information Missing	Used as a reaction medium in synthesis [7]. Exact solubility data not found.

Detailed Protocol for Preparation of Pramiracetam Sulfate

The following detailed synthesis protocol is adapted from a patented preparation method for **Pramiracetam** sulfate (CN104341333A) [7]. This method emphasizes the use of a water-organic solvent system to improve efficiency and reduce environmental impact.

Key Advantages of this Method:

- **Efficiency:** The water-organic solvent system allows for direct acylation without needing to isolate the intermediate.
- **Purity:** The final product is obtained with high purity through a simple refining process.
- **Environmentally Friendly:** Reduces the use of organic solvents and simplifies the post-reaction treatment steps [7].

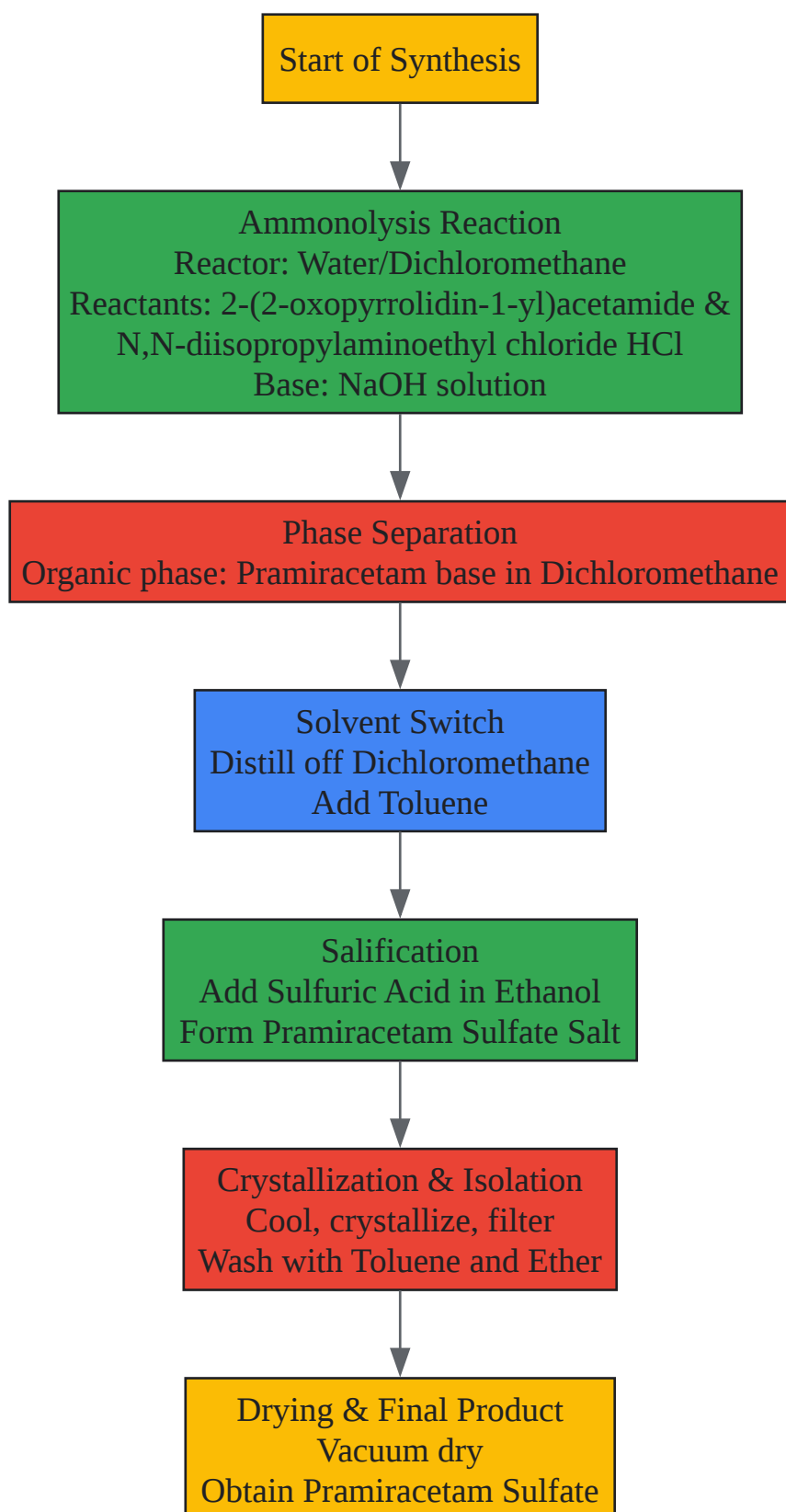
Reaction Scheme

The synthesis is a two-step process:

- **Ammonolysis:** Reaction of 2-(2-oxopyrrolidin-1-yl)acetamide with N,N-diisopropylaminoethyl chloride hydrochloride to form the **Pramiracetam** base.

- **Salification:** Reaction of the **Pramiracetam** base with sulfuric acid to form the final **Pramiracetam sulfate** product [7].

The workflow for this synthesis is as follows:



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Step-by-Step Procedure

Step 1: Ammonolysis Reaction

- Charge a 500 mL four-necked reaction flask equipped with a mechanical stirrer, thermometer, and dropping funnel with 150 mL of water and 50 mL of dichloromethane.
- Add 15.6 g (0.1 mol) of 2-(2-oxopyrrolidin-1-yl)acetamide and 22.4 g (0.1 mol) of N,N-diisopropylaminoethyl chloride hydrochloride into the reactor.
- Start mechanical stirring and heat the mixture to 40°C.
- Slowly add a 30% sodium hydroxide solution (adjust amount as needed, approximately 0.2 mol) while maintaining the reaction temperature below 50°C.
- After the addition, continue stirring at 40-45°C and monitor the reaction by TLC until the reaction is complete (typically 2-3 hours).
- Once complete, stop stirring and allow the reaction mixture to stand for layer separation.

Step 2: Phase Separation and Solvent Switch

- Separate the lower organic layer (dichloromethane containing the **Pramiracetam** base).
- Transfer the organic layer to a distillation apparatus and distill under reduced pressure at 40-45°C to recover most of the dichloromethane.
- Once dichloromethane is removed, add 100 mL of toluene to the residue.

Step 3: Salification to Form Pramiracetam Sulfate

- Heat the toluene solution containing the **Pramiracetam** base to 50°C.
- Slowly add a solution of 4.9 g (0.05 mol) of concentrated sulfuric acid in 20 mL of anhydrous ethanol dropwise into the toluene solution, maintaining the temperature at 50-55°C.
- After the addition, cool the reaction mixture slowly to room temperature and then further to 0-5°C in an ice bath to crystallize the product.
- Maintain the low temperature for 1-2 hours to complete the crystallization.

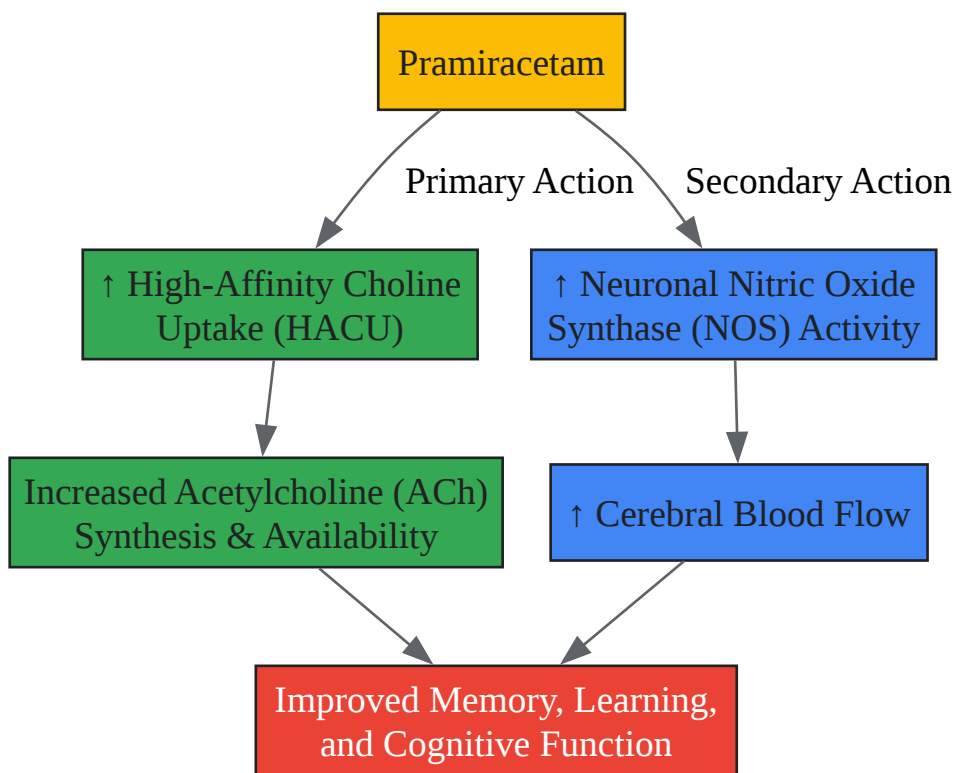
Step 4: Isolation and Purification

- Filter the crystallized product under vacuum to collect the solid filter cake.
- Wash the filter cake successively with cold toluene (20 mL) and anhydrous diethyl ether (20 mL).
- Transfer the wet product to a vacuum drying oven.
- Dry at 50°C under reduced pressure until a constant weight is achieved to obtain **Pramiracetam** sulfate as a white crystalline solid.

Proposed Mechanism of Action & Research Applications

Pramiracetam's primary mechanism is understood to be the **enhancement of high-affinity choline uptake (HACU)** in the hippocampus, a brain region critical for memory [5] [6]. This is distinct from directly binding to major neurotransmitter receptors.

The following diagram illustrates this cholinergic pathway and other hypothesized mechanisms:



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Based on this mechanism, key research applications for **Pramiracetam** include:

- **Memory and Learning Studies:** Investigating its potent effects on memory formation and retention in models of cognitive impairment [5] [6].
- **Cholinergic System Research:** As a tool to study HACU and cholinergic neurotransmission without directly stimulating acetylcholine receptors [5].
- **Neuroprotection:** Exploring its potential to support cognitive function after brain injury, during surgery, or in age-related cognitive decline models [6].

Important Research Considerations

- **Regulatory Status: Pramiracetam** is an unapproved new drug in the United States and is not a dietary supplement. It is legally sold for research purposes [8].
- **In Vitro Testing:** For cell-based assays, remember that **Pramiracetam** is fat-soluble. Its vehicle should be a suitable lipid-based solvent (e.g., DMSO), and appropriate controls must be included.

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